molecular formula C6H6N4O2S2 B11095638 2,1,3-Benzothiadiazole-4-sulfonohydrazide

2,1,3-Benzothiadiazole-4-sulfonohydrazide

Cat. No.: B11095638
M. Wt: 230.3 g/mol
InChI Key: ICYBHEXLGWSGEN-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfonohydrazide is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by its unique structure, which includes a benzothiadiazole core with a sulfonohydrazide functional group. Benzothiadiazoles are known for their electron-withdrawing properties, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazole-4-sulfonohydrazide typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and sulfur sources such as sulfur dichloride or sulfur monochloride.

    Introduction of Sulfonohydrazide Group: The sulfonohydrazide group is introduced by reacting the benzothiadiazole core with sulfonyl chloride derivatives in the presence of hydrazine or its derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonohydrazide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,1,3-Benzothiadiazole-4-sulfonohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4-sulfonohydrazide involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to:

    Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

    Disruption of Cellular Processes: By interacting with cellular components, the compound can disrupt various cellular processes, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole-4-sulfonohydrazide is unique due to its sulfonohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiadiazole derivatives. This uniqueness makes it valuable in various applications, particularly in the development of new materials and bioactive compounds.

Properties

Molecular Formula

C6H6N4O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonohydrazide

InChI

InChI=1S/C6H6N4O2S2/c7-10-14(11,12)5-3-1-2-4-6(5)9-13-8-4/h1-3,10H,7H2

InChI Key

ICYBHEXLGWSGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NN

Origin of Product

United States

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